molecular formula C13H11BrN2O3 B14222003 N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide CAS No. 783370-99-0

N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide

Cat. No.: B14222003
CAS No.: 783370-99-0
M. Wt: 323.14 g/mol
InChI Key: DLJNFDUBIZDMIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-amino-5-bromopyridine with 2-hydroxy-4-methoxybenzoic acid. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of N-(2-hydroxy-4-methoxybenzamide).

    Substitution: Formation of N-(5-substituted-pyridin-2-yl)-2-hydroxy-4-methoxybenzamide derivatives.

Scientific Research Applications

N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzamide core enhances its potential for hydrogen bonding and electronic interactions, making it a valuable compound in various research applications.

Properties

CAS No.

783370-99-0

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C13H11BrN2O3/c1-19-9-3-4-10(11(17)6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7,17H,1H3,(H,15,16,18)

InChI Key

DLJNFDUBIZDMIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)O

Origin of Product

United States

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